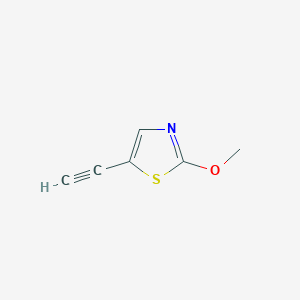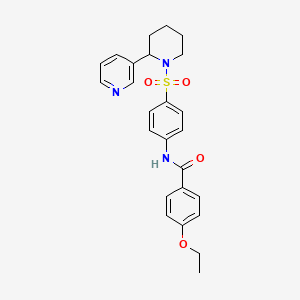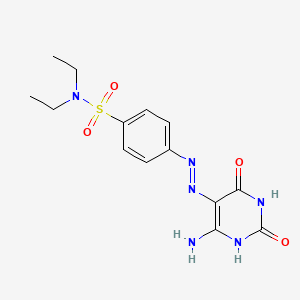
(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a diethylamino group, a benzenesulfonamide moiety, and a hydrazinylidene-pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 2,4-dihydroxypyrimidine.
- Reacting with hydrazine hydrate to form the hydrazinyl-pyrimidine intermediate.
-
Sulfonamide Formation:
- Reacting the hydrazinyl-pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
-
Diethylation:
- Finally, the introduction of the diethylamino group is achieved through alkylation using diethylamine in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up reactions: using continuous flow chemistry to enhance efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene and pyrimidine moieties.
Reduction: Reduction reactions can target the imino and sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Oxidized derivatives of the pyrimidine and hydrazinylidene groups.
Reduction products: Reduced forms of the imino and sulfonamide groups.
Substitution products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
- Explored for its ability to inhibit specific enzymes or biological pathways.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for developing novel materials with specific chemical properties.
作用机制
The mechanism of action of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: of enzymes, potentially inhibiting their activity.
Interact with nucleic acids: , affecting processes like DNA replication or transcription.
相似化合物的比较
Sulfonamides: Compounds like sulfanilamide, which also contain the benzenesulfonamide group.
Pyrimidines: Compounds such as uracil and thymine, which share the pyrimidine core.
Uniqueness:
- The combination of the diethylamino group, hydrazinylidene-pyrimidine core, and benzenesulfonamide moiety makes this compound unique.
- Its specific structure allows for a diverse range of chemical reactions and biological activities not commonly found in simpler analogs.
This detailed overview provides a comprehensive understanding of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-3-20(4-2)25(23,24)10-7-5-9(6-8-10)18-19-11-12(15)16-14(22)17-13(11)21/h5-8H,3-4H2,1-2H3,(H4,15,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJNXWORGNLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)
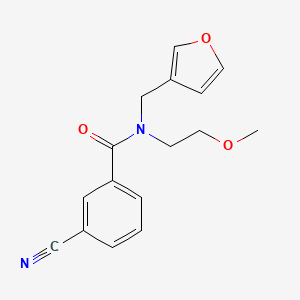
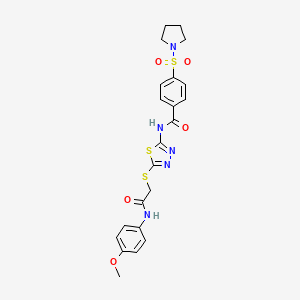
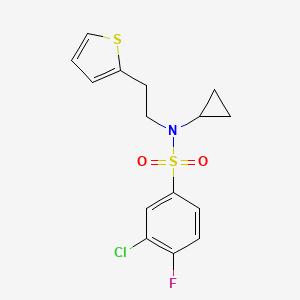
![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)
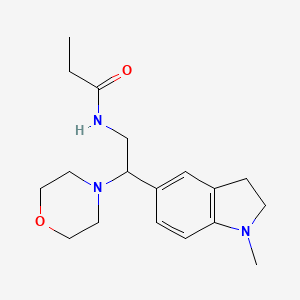
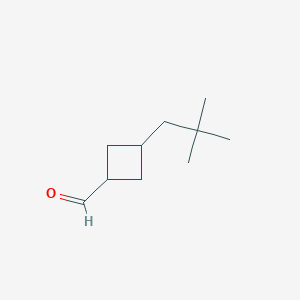
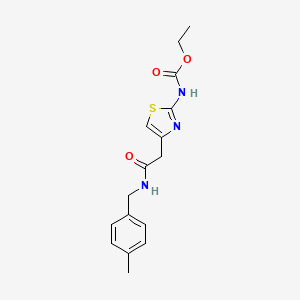
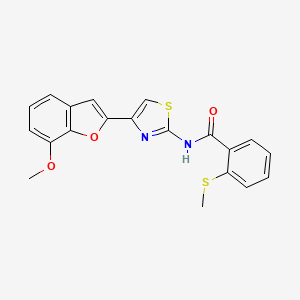
![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B3018588.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B3018589.png)
